molecular formula C25H21Cl2NO5 B4038584 2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate

2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4038584
M. Wt: 486.3 g/mol
InChI Key: YTNQQBFIWNTTSI-UHFFFAOYSA-N
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Description

The compound 2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate is a structurally complex ester featuring:

  • A 2-(3-methoxyphenyl)-2-oxoethyl moiety: This component consists of a phenyl ring substituted with a methoxy group at the meta-position, linked to a ketone-containing ethyl chain.
  • A 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate group: This segment includes a butanoate backbone with a ketone, a phenyl group, and an amino substituent bearing 2,4-dichlorophenyl substituents.

The molecular formula is inferred as C₃₁H₂₄Cl₂N₂O₆ (exact mass to be confirmed experimentally), with key functional groups including esters, ketones, and aromatic chlorides.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(2,4-dichloroanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO5/c1-32-19-9-5-8-17(12-19)24(30)15-33-25(31)22(14-23(29)16-6-3-2-4-7-16)28-21-11-10-18(26)13-20(21)27/h2-13,22,28H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNQQBFIWNTTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C(CC(=O)C2=CC=CC=C2)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17Cl2NO5C_{19}H_{17}Cl_2NO_5 with a molecular weight of approximately 410.2 g/mol. Its IUPAC name is [2-(3-methoxyphenyl)-2-oxoethyl] 4-(2,4-dichloroanilino)-4-oxobutanoate. The presence of methoxy and dichlorophenyl groups in its structure contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC19H17Cl2NO5
Molecular Weight410.2 g/mol
IUPAC Name[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2,4-dichloroanilino)-4-oxobutanoate
InChI KeyRPUZGUXRFLSMIO-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the reaction of 3-methoxyphenol with dichlorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is generally carried out in dichloromethane at room temperature. Subsequent reactions with ethyl 3-bromopropanoate yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

In a comparative study, the synthesized thiazolidinones demonstrated antibacterial efficacy with inhibition percentages reaching up to 91.66% against S. aureus . This suggests that the structural features of this compound may enhance its interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of similar compounds has been explored through various assays. For instance, compounds with similar phenolic structures have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against multiple bacterial strains, confirming the importance of substituents like dichlorophenyl in enhancing bioactivity .
  • Antioxidant Properties : Another investigation highlighted that derivatives of this compound displayed notable antioxidant activity in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be attributed to its unique structural components:

  • Methoxy Group : Enhances lipophilicity and may facilitate cellular uptake.
  • Dichlorophenyl Group : Contributes to increased binding affinity to biological targets.

This relationship underscores the significance of molecular modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Moieties

Methoxyphenyl and Halogenated Phenyl Groups
  • 2-(4-Methoxyphenyl)-2-oxoethyl Derivatives: The compound [2-(4-methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate (CAS: 956410-27-8) differs in the position of the methoxy group (para vs. meta) and replaces the 2,4-dichlorophenylamino group with a 4-fluorobenzoyl moiety . The para-methoxy group may enhance electron-donating effects compared to the meta position, influencing solubility and reactivity.
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl Esters: Compounds like 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate (, Ref. 25) share the dichlorophenyl group but lack the amino and phenylbutanoate components.
Halogen and Substitution Patterns
  • Bromophenyl and Chlorobenzoyl Derivatives: 2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate () replaces the dichlorophenylamino group with a chlorobenzoyl moiety and introduces bromine.
  • 3-Chlorophenyl-Benzothiazine Derivatives :
    The benzothiazine compound 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione (–9) shares chlorophenyl and methoxybenzoyl groups but incorporates a benzothiazine core. This structural divergence likely alters electronic properties and biological target interactions .

Physicochemical Properties

Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₃₁H₂₄Cl₂N₂O₆ ~606.4* 3-methoxyphenyl, 2,4-dichlorophenyl
2-(4-Methoxyphenyl)-2-oxoethyl (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate C₂₁H₂₂FNO₅ 387.15 4-methoxyphenyl, 4-fluorobenzoyl
2-(4-Methylphenyl)-2-oxoethyl (3-bromo-4-methoxyphenyl)acetate C₁₈H₁₇BrO₄ 377.23 4-methylphenyl, bromo-methoxyphenyl
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate C₁₆H₁₂Cl₂O₄ 339.17 2,4-dichlorophenyl, 4-methoxybenzoate

*Estimated based on structural formula.

The target compound’s higher molecular weight and chlorine content suggest greater lipophilicity compared to analogs with fluorine or smaller substituents. This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects
  • The 2,4-dichlorophenyl group introduces strong electron-withdrawing effects, which could increase electrophilicity of adjacent carbonyl groups compared to non-halogenated analogs .

Q & A

Q. What are the optimized synthetic routes for achieving high yields of this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including esterification, amidation, and ketone formation. Key steps include:

  • Substituent-Specific Coupling : The 3-methoxyphenyl group requires protection (e.g., using tert-butoxycarbonyl) to prevent side reactions during esterification .
  • Catalytic Optimization : Palladium catalysts in Suzuki-Miyaura cross-coupling can enhance aryl-aryl bond formation efficiency .
  • Purification : Continuous flow reactors and column chromatography (silica gel, ethyl acetate/hexane gradients) improve purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR validate the ester, amide, and ketone functional groups. For example, the 2-oxoethyl group shows a carbonyl peak at ~170 ppm in 13^13C NMR .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular ion peaks (e.g., m/z ~500–550) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dichlorophenylamino moiety .

Q. How should researchers design bioactivity screening assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, given structural analogs' anti-inflammatory and anticancer activities .
  • In Vitro Assays : Use cell viability (MTT assay) and enzyme inhibition (fluorescence-based kinetic assays) with IC50_{50} calculations .
  • Controls : Include positive controls (e.g., celecoxib for COX-2) and solvent controls to isolate compound-specific effects .

Q. What strategies ensure compound stability during storage and experimentation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dichlorophenyl group .
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >7 to prevent ester hydrolysis .
  • Stability Monitoring : Periodic LC-MS checks over 72-hour intervals assess degradation .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter properties?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2,4-dichlorophenyl group increases electrophilicity, enhancing receptor binding affinity compared to methoxy analogs .
  • Hydrophobicity : LogP calculations (e.g., using ChemAxon) show higher lipophilicity with chloro substituents, impacting membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Libraries : Synthesize derivatives with halogen (F, Br), methyl, or nitro groups at the phenyl ring. Compare IC50_{50} values in bioassays .
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate steric/electronic features with activity .
  • Case Study : Replacing 3-methoxyphenyl with 4-fluorophenyl improved COX-2 inhibition by 30% in analogs .

Q. What molecular docking approaches elucidate interactions with biological targets?

Methodological Answer:

  • Protein Preparation : Retrieve COX-2 structure (PDB: 3LN1), remove water, add hydrogens.
  • Docking Software : AutoDock Vina for flexible ligand docking; focus on binding pocket residues (e.g., Tyr385, Ser530) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to refine models .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic NMR : Conduct variable-temperature 1^1H NMR to detect conformational exchange in the oxoethyl group .
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict chemical shifts; deviations >0.5 ppm indicate misassignment .
  • Collaborative Validation : Cross-check with 2D NMR (HSQC, HMBC) for ambiguous peaks .

Q. What in vivo models are suitable for metabolic pathway analysis?

Methodological Answer:

  • Rodent Studies : Administer 14^{14}C-labeled compound via IV; track metabolites in plasma (LC-MS/MS) and excreta .
  • Enzyme Profiling : Liver microsome assays identify CYP450 isoforms (e.g., CYP3A4) responsible for oxidation .
  • Toxicokinetics : Measure AUC and half-life in Sprague-Dawley rats to model human clearance .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

Methodological Answer:

  • Combination Index (CI) : Use Chou-Talalay method in cancer cell lines (e.g., MCF-7). CI <1 indicates synergy .
  • Omics Integration : RNA-seq post-treatment identifies pathways (e.g., apoptosis, autophagy) enhanced by combination therapy .
  • In Vivo Validation : Xenograft models with paclitaxel co-administration assess tumor regression synergy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate
Reactant of Route 2
Reactant of Route 2
2-(3-methoxyphenyl)-2-oxoethyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4-phenylbutanoate

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